molecular formula C16H15F3N6O B6672199 N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B6672199
M. Wt: 364.32 g/mol
InChI Key: YUEHDIYCVWTWHW-SMDDNHRTSA-N
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Description

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic compound belonging to the class of triazolo-pyridazines. This compound is noted for its unique chemical structure and significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceutical development.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O/c17-16(18,19)15-23-22-13-4-3-12(24-25(13)15)21-11-2-1-9-26-14(11)10-5-7-20-8-6-10/h3-8,11,14H,1-2,9H2,(H,21,24)/t11-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEHDIYCVWTWHW-SMDDNHRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=CC=NC=C2)NC3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](OC1)C2=CC=NC=C2)NC3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions involving suitable precursor molecules.

  • Introduction of the trifluoromethyl group via nucleophilic substitution or other related methods.

  • Attachment of the pyridin-4-yloxan moiety through amide bond formation or other coupling reactions. Reaction conditions can vary but generally involve the use of organic solvents, appropriate catalysts, and controlled temperature and pressure environments.

Industrial Production Methods

In an industrial setting, production may be scaled up using continuous flow reactors or batch reactors, ensuring precise control over reaction parameters to achieve high yield and purity. Industrial synthesis emphasizes cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized under controlled conditions to yield products with altered functional groups.

  • Reduction: : Selective reduction can be performed on specific parts of the molecule.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites.

Common Reagents and Conditions

Typical reagents may include:

  • Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

  • Reducing agents (e.g., sodium borohydride, lithium aluminium hydride)

  • Halogenating agents and nucleophiles for substitution reactions

Major Products Formed

Reactions can yield a variety of products depending on the conditions, often resulting in derivatives with modified pharmacological properties or enhanced stability.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has found applications in multiple scientific domains, such as:

  • Chemistry: : Utilized as a building block for the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential to interact with biological macromolecules.

  • Medicine: : Explored as a lead compound for drug development due to its possible therapeutic effects.

  • Industry: : Applied in the development of materials with specialized properties.

Mechanism of Action

The mechanism by which N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects often involves:

  • Molecular Targets: : The compound may target specific enzymes, receptors, or other proteins.

  • Pathways Involved: : It can modulate biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Uniqueness

Compared to other triazolo-pyridazines, this compound stands out due to its trifluoromethyl group, which imparts distinct chemical properties, including increased lipophilicity and metabolic stability.

Similar Compounds

Similar compounds include:

  • N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-[1,2,4]triazolo[4,3-b]pyridazine (lacking the trifluoromethyl group)

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